molecular formula C13H11NO4 B11804195 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11804195
M. Wt: 245.23 g/mol
InChI Key: XVVMYONBRYUQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, oxo, phenyl, and carboxylic acid groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with aniline in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product .

Another method involves the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach. This method utilizes ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides as starting materials, resulting in the formation of the target compound under controlled microwave irradiation .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, oxo, phenyl, and carboxylic acid groups makes it a versatile molecule for various applications in research and industry.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

4-hydroxy-6-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO4/c1-8-7-10(15)11(13(17)18)12(16)14(8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H,17,18)

InChI Key

XVVMYONBRYUQJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.